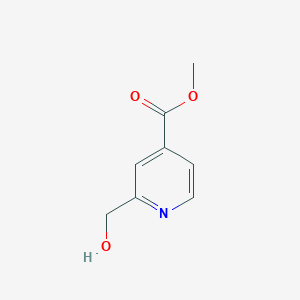

Methyl 2-(hydroxymethyl)isonicotinate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-(hydroxymethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-2-3-9-7(4-6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBNEARCAGHGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10534023 | |

| Record name | Methyl 2-(hydroxymethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-17-7 | |

| Record name | Methyl 2-(hydroxymethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(hydroxymethyl)pyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Methyl 2-(hydroxymethyl)isonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 2-(hydroxymethyl)isonicotinate. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery. All quantitative data are summarized in tabular format for clarity and ease of comparison. Furthermore, detailed experimental protocols, based on internationally recognized guidelines, are provided for the determination of key physicochemical parameters.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While experimentally determined data for this compound is limited in publicly accessible literature, a combination of predicted values and established analytical methods provides a robust foundation for its characterization.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that several of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1][2][3] |

| Molecular Weight | 167.16 g/mol | [1][2][4] |

| Appearance | Light yellow to yellow solid | [2] |

| Boiling Point | 304.2 ± 32.0 °C (Predicted) | [1][2][5] |

| Density | 1.244 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 13.20 ± 0.10 (Predicted) | [2] |

| Purity | >95% - 97% | [1][4] |

| Storage Conditions | Sealed in dry, Room Temperature | [2][4] |

Experimental Protocols

To facilitate the experimental validation of the predicted physicochemical properties, this section outlines detailed methodologies based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are widely accepted and ensure data reliability and comparability.

Melting Point/Melting Range Determination (OECD Guideline 102)

The melting point is a fundamental property for the characterization and purity assessment of a solid substance.[6][7]

Principle: The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is determined.[7][8] This can be measured using several methods, including the capillary method, hot-stage microscopy, or differential scanning calorimetry (DSC).[7][8]

Apparatus:

-

Capillary tube melting point apparatus or a suitable hot-stage microscope.

-

Differential Scanning Calorimeter (DSC).

Procedure (Capillary Method):

-

A small amount of the finely powdered, dry substance is packed into a capillary tube.

-

The capillary tube is placed in a heated bath or block.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance is observed to melt is recorded as the melting point.

Procedure (DSC Method):

-

A small, weighed amount of the sample is placed in a DSC pan.

-

The sample is heated at a constant rate.

-

The heat flow to the sample is measured and plotted against temperature.

-

The onset temperature of the melting endotherm is taken as the melting point.[9][10]

Boiling Point Determination (OECD Guideline 103)

For liquid substances or low-melting solids, the boiling point is a key characteristic property.[11][12]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12][13] Methods for its determination include ebulliometry, dynamic vapor pressure measurement, and distillation methods.[11][13]

Apparatus:

-

Ebulliometer or a dynamic vapor pressure apparatus.

-

Standard distillation glassware.

Procedure (Dynamic Method):

-

The substance is heated in a suitable apparatus, and the pressure is varied.

-

The temperatures at which boiling occurs under different pressures are recorded.

-

A vapor pressure curve is plotted (log p vs 1/T).

-

The boiling point at standard pressure (101.325 kPa) is determined by interpolation.

Water Solubility Determination (OECD Guideline 105)

Water solubility is a critical parameter influencing a compound's bioavailability and environmental fate.[14][15][16][17]

Principle: The saturation mass concentration of the substance in water at a given temperature is determined.[14][15] The two primary methods are the flask method (for solubilities > 10⁻² g/L) and the column elution method (for solubilities < 10⁻² g/L).[17][18]

Apparatus:

-

Shaking flask or vessel with a stirrer.

-

Constant temperature bath.

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectroscopy).

Procedure (Flask Method):

-

An excess amount of the solid substance is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is centrifuged or filtered to remove undissolved solid.

-

The concentration of the substance in the aqueous solution is determined by a suitable analytical method.

Dissociation Constant (pKa) Determination (OECD Guideline 112)

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which significantly impacts its solubility, permeability, and receptor binding.

Principle: The dissociation constant (pKa) is determined by titrating a solution of the substance with a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added.

Apparatus:

-

pH meter with a glass electrode.

-

Automated or manual titrator.

-

Constant temperature cell.

Procedure (Potentiometric Titration):

-

A precise amount of the substance is dissolved in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH is recorded after each addition of the titrant.

-

The pKa is calculated from the titration curve, typically as the pH at which the substance is half-neutralized.

Partition Coefficient (logP) Determination (OECD Guideline 107/117)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and bioaccumulation potential.

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of n-octanol and water. For ionizable substances, the distribution coefficient (logD) at a specific pH is determined.

Apparatus:

-

Shake flasks or centrifuge tubes.

-

Mechanical shaker.

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectroscopy).

-

High-Performance Liquid Chromatograph (HPLC) for the HPLC method.

Procedure (Shake Flask Method - OECD 107):

-

A known amount of the substance is dissolved in either water or n-octanol.

-

The two phases are mixed in a flask and shaken until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the substance in each phase is determined.

-

The logP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Procedure (HPLC Method - OECD 117):

-

The retention time of the substance is determined on a reversed-phase HPLC column.

-

A calibration curve is generated using reference substances with known logP values.

-

The logP of the test substance is estimated by interpolation from the calibration curve based on its retention time.

Synthesis Workflow

The synthesis of this compound is a multi-step process that involves the reaction of methyl isonicotinate followed by purification. A detailed protocol has been described in the literature.[2]

Caption: Synthesis workflow for this compound.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the signaling pathways or direct biological activities of this compound. However, derivatives of isonicotinic acid are known to exhibit a range of biological activities, including antimicrobial effects.[19] Further research is warranted to elucidate the specific biological profile of the title compound.

This guide serves as a foundational resource for professionals engaged in the research and development of this compound. The provided data and protocols are intended to streamline experimental work and support the comprehensive characterization of this compound.

References

- 1. This compound | 58481-17-7 [sigmaaldrich.com]

- 2. This compound | 58481-17-7 [amp.chemicalbook.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound | 58481-17-7 [sigmaaldrich.com]

- 5. This compound | 58481-17-7 [sigmaaldrich.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.hk]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. laboratuar.com [laboratuar.com]

- 18. filab.fr [filab.fr]

- 19. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-(hydroxymethyl)isonicotinate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(hydroxymethyl)isonicotinate, a key chemical intermediate with significant relevance in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and its role as a structural motif in the development of targeted therapeutics.

Core Compound Data

This compound is a substituted pyridine derivative. Its unique structure, featuring both a hydroxymethyl group and a methyl ester on the isonicotinate scaffold, makes it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58481-17-7 | [1] |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Appearance | Solid | |

| Boiling Point | 304.2 ± 32.0 °C at 760 mmHg | |

| Purity | >95% - 97% | [1] |

| Storage Temperature | Room Temperature | |

| InChI Key | PBBNEARCAGHGCQ-UHFFFAOYSA-N |

Significance in Drug Discovery

The isonicotinic acid core is a recognized pharmacophore present in numerous approved pharmaceutical agents.[2][3] Derivatives of this scaffold have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.[4][5] While this compound is not itself an active pharmaceutical ingredient, its structural motifs are integral to the synthesis of complex, biologically active molecules.

Notably, the picolinamide structure, closely related to isonicotinates, is a key component of several multi-kinase inhibitors, such as Sorafenib and Regorafenib.[6][7][8] These drugs are crucial in the treatment of various cancers, and their synthesis relies on intermediates with similar structural features to this compound. The hydroxymethyl group, in particular, can be a strategic site for further chemical modification to enhance pharmacokinetic and pharmacodynamic properties of a lead compound.[9]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydroxymethylation of a methyl isonicotinate precursor. The following protocol is a representative example.[10]

Materials:

-

Methyl isonicotinate

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Ammonium peroxydisulfate ((NH₄)₂S₂O₈)

-

Water (H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Heptane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottomed flask, dissolve methyl isonicotinate and a catalytic amount of sulfuric acid in methanol.

-

Heat the solution to reflux.

-

Separately, prepare a solution of ammonium peroxydisulfate in water.

-

Add the ammonium peroxydisulfate solution dropwise to the refluxing methanol solution over a period of 20 minutes.

-

Continue to reflux the reaction mixture for an additional 20 minutes.

-

Allow the reaction to cool to room temperature. A solid may precipitate.

-

Filter the solid and wash it with methanol.

-

Remove the methanol from the filtrate under reduced pressure.

-

Neutralize the remaining aqueous solution by the careful, stepwise addition of solid sodium carbonate under ice-cooling.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by flash chromatography on a silica gel column, using a gradient of ethyl acetate in heptane as the eluent, to yield pure this compound.

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate the importance of the isonicotinate scaffold in the synthesis of targeted cancer therapies and the general mechanism of action for such drugs.

Caption: Synthetic workflow for a key picolinamide intermediate.

References

- 1. keyorganics.net [keyorganics.net]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 9. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 58481-17-7 [amp.chemicalbook.com]

Spectroscopic data for Methyl 2-(hydroxymethyl)isonicotinate (NMR, IR, Mass Spec).

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for Methyl 2-(hydroxymethyl)isonicotinate (CAS No. 58481-17-7), a key intermediate in pharmaceutical synthesis. The following guide is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic analysis and the methodologies employed for data acquisition.

Summary of Spectroscopic Data

The structural integrity and purity of this compound, with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol , are confirmed through a suite of spectroscopic techniques.[1] This document compiles available data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

¹³C NMR Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

| Data Not Available | - |

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not available in the public domain at the time of this publication. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional moieties.

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| Data Not Available | O-H stretch | Alcohol |

| Data Not Available | C-H stretch | Aromatic/Aliphatic |

| Data Not Available | C=O stretch | Ester |

| Data Not Available | C=N, C=C stretch | Pyridine Ring |

| Data Not Available | C-O stretch | Ester/Alcohol |

Note: Specific experimental IR data for this compound were not available in the public domain at the time of this publication. The table indicates the expected absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Mass Spectrometry Data

| m/z | Ion |

| Data Not Available | [M]⁺ (Molecular Ion) |

| Data Not Available | Fragment Ions |

Note: Specific experimental mass spectrometry data for this compound were not available in the public domain at the time of this publication.

Experimental Protocols

Detailed experimental protocols are crucial for the reproduction and verification of spectroscopic data. While specific experimental details for this compound are not publicly available, the following are general methodologies typically employed for such analyses.

NMR Spectroscopy Protocol A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy Protocol The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet, a thin film, or in a suitable solvent. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol Mass spectra would be acquired using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The data would provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Understanding the chemical structure and IUPAC name of Methyl 2-(hydroxymethyl)isonicotinate.

An In-depth Technical Guide to Methyl 2-(hydroxymethyl)isonicotinate

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

This compound is a pyridine derivative with a methyl ester and a hydroxymethyl group as substituents.

IUPAC Name: methyl 2-(hydroxymethyl)pyridine-4-carboxylate[1]

Synonyms: this compound, 2-Hydroxymethyl-isonicotinic acid methyl ester, 2-(hydroxymethyl)-4-Pyridinecarboxylic acid methyl ester[2]

Chemical Structure Visualization:

References

The Rising Therapeutic Potential of Substituted Isonicotinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted isonicotinate derivatives, a class of heterocyclic compounds, are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their potential therapeutic applications, focusing on their anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols for key biological assays are provided, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide utilizes Graphviz visualizations to elucidate complex signaling pathways and experimental workflows, offering a clear and concise overview for researchers and drug development professionals.

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been recognized for their medicinal value, with isoniazid being a cornerstone in the treatment of tuberculosis. The inherent biocompatibility and versatile chemical nature of the isonicotinate scaffold have spurred extensive research into the biological activities of its substituted analogues. This guide explores the multifaceted therapeutic potential of these compounds, summarizing key findings and providing practical information for their evaluation.

Anti-inflammatory Activity

Substituted isonicotinate derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of reactive oxygen species (ROS) and modulation of the cyclooxygenase-2 (COX-2) pathway.

Mechanism of Action: ROS Inhibition and COX-2 Modulation

Inflammatory responses are often associated with the overproduction of ROS by immune cells. Several isonicotinate derivatives have been identified as potent ROS inhibitors.[1] The anti-inflammatory activity of these compounds is also thought to be correlated with their ability to inhibit the COX-2 enzyme, a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.[1] Molecular docking studies have suggested that isonicotinate derivatives can effectively bind to the active site of the COX-2 enzyme, thereby blocking its activity.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of various substituted isonicotinate derivatives has been quantified using in vitro assays, with IC50 values indicating their potency.

| Compound ID | Derivative Type | IC50 (µg/mL) vs. ROS Production | Reference |

| 5 | Isonicotinate of meta-aminophenol | 1.42 ± 0.1 | [1] |

| 6 | Isonicotinate of para-aminophenol | 8.6 ± 0.5 | [1] |

| 8a | para-aminophenol linker with acetyl group | 19.6 ± 3.4 | [1] |

| 8b | para-aminophenol linker with butyryl group | 3.7 ± 1.7 | [1] |

| Ibuprofen | Standard Drug | 11.2 ± 1.9 | [1] |

Experimental Protocol: Oxidative Burst Assay (ROS Inhibition)

This chemiluminescence assay measures the inhibitory effect of compounds on the production of ROS by phagocytes.

Materials:

-

Hanks Balanced Salt Solution (HBSS)

-

Human whole blood

-

Serum-opsonized zymosan (SOZ)

-

Luminol

-

96-well half-area plates

-

Luminometer

Procedure:

-

Dilute human blood with HBSS.

-

In a 96-well plate, incubate the diluted blood with varying concentrations of the test compounds.

-

Add luminol and SOZ to initiate the oxidative burst.

-

Immediately measure the chemiluminescence using a luminometer in kinetic mode.

-

Calculate the percentage of inhibition relative to the control (without inhibitor) and determine the IC50 value.[1]

Signaling Pathway: COX-2 in Inflammation

Anticancer Activity

The anticancer potential of substituted isonicotinate derivatives has been demonstrated against various human cancer cell lines, with mechanisms involving the modulation of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) kinase and Notch1 pathways.

Mechanism of Action: Signaling Pathway Modulation

Certain 1,2,3-triazole-isonicotinate derivatives have shown significant inhibitory activity against EGFR, a receptor tyrosine kinase often overexpressed in cancer cells, leading to uncontrolled cell proliferation.[2] Another study highlighted a copper(I) nicotinate complex that modulates the Notch1 signaling pathway, which is crucial for cell fate decisions and is often dysregulated in cancer.[3]

Quantitative Data: Anticancer Activity

The cytotoxic effects of isonicotinic acid hydrazide derivatives have been evaluated against several human cancer cell lines, with IC50 values indicating their potency.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 15 | HCT-116 (Colon) | 0.61 | [4] |

| 15 | OVCAR-8 (Ovarian) | 0.87 | [4] |

| 15 | HL-60 (Leukemia) | 0.74 | [4] |

| 15 | SF-295 (Glioblastoma) | 1.12 | [4] |

| 18 | HCT-116 (Colon) | 1.33 | [4] |

| 18 | OVCAR-8 (Ovarian) | 1.56 | [4] |

| 18 | HL-60 (Leukemia) | 1.08 | [4] |

| 18 | SF-295 (Glioblastoma) | 2.14 | [4] |

| 31 | HCT-116 (Colon) | 3.36 | [4] |

| 31 | OVCAR-8 (Ovarian) | 2.87 | [4] |

| 31 | HL-60 (Leukemia) | 1.98 | [4] |

| 31 | SF-295 (Glioblastoma) | 2.54 | [4] |

| Doxorubicin | HCT-116 (Colon) | 0.48 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[4]

Workflow: Anticancer Drug Screening

Antimicrobial Activity

Isonicotinoyl hydrazones, a prominent class of isonicotinate derivatives, have shown significant activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of isonicotinoyl hydrazones has been determined by measuring the minimum inhibitory concentration (MIC) and zone of inhibition.

Table 4.1: Minimum Inhibitory Concentration (MIC) of Isonicotinoyl Hydrazones (µg/mL)

| Compound ID | S. aureus | S. epidermidis | B. subtilis | Reference |

| 15 | 1.95-7.81 | 1.95-7.81 | 1.95-7.81 | [5] |

| 16 | 1.95-7.81 | 1.95-7.81 | 1.95-7.81 | [5] |

Table 4.2: Zone of Inhibition of Isonicotinohydrazide Derivatives (mm)

| Compound | S. aureus | E. coli | P. aeruginosa | Reference |

| Isonicotinohydrazide 1 | 15 | 12 | 10 | [6] |

| Isonicotinohydrazide 2 | 18 | 14 | 12 | [6] |

| Isonicotinohydrazide 3 | 20 | 16 | 15 | [6] |

| Standard (Ciprofloxacin) | 25 | 22 | 20 | [6] |

Experimental Protocol: Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

Materials:

-

Muller-Hinton Agar (MHA) plates

-

Bacterial cultures

-

Sterile cork borer

-

Test compounds and control antibiotics

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacteria and spread it evenly onto the surface of an MHA plate.

-

Aseptically create wells in the agar using a sterile cork borer.

-

Add a known concentration of the test compound solution into the wells. A standard antibiotic and solvent control should also be included.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Workflow: Antimicrobial Susceptibility Testing

Enzyme Inhibition

Substituted isonicotinate derivatives have been investigated as inhibitors of various enzymes, including tyrosinase, acetylcholinesterase, and carbonic anhydrase, which are implicated in a range of diseases.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the food industry to prevent browning.

Quantitative Data: Tyrosinase Inhibition

| Compound | IC50 (µM) | Reference |

| Nicotinic acid hydroxamate (NAH) | 1 (diphenolase), 2 (monophenolase) | [7] |

| N-methyl nicotinic acid hydroxamate (NAH-M) | > Kojic acid | [7] |

| Kojic acid (Standard) | < NAH | [7] |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are used to treat Alzheimer's disease. Isonipecotamide-based derivatives have been identified as dual inhibitors of cholinesterases and coagulation factors.[8]

Quantitative Data: Acetylcholinesterase Inhibition

| Compound ID | eeAChE Ki (µM) | eqBChE Ki (µM) | Reference |

| 1 | 0.058 | 6.95 | [8] |

Carbonic Anhydrase Inhibition

Carbonic anhydrase (CA) inhibitors are used as diuretics and for the treatment of glaucoma.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |

| Sulfonyl Semicarbazide 5 | - | - | - | 0.59 | [9] |

| Sulfonyl Semicarbazide 13 | - | - | - | 0.79 | [9] |

| Acetazolamide (Standard) | - | - | - | - | [9] |

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

This spectrophotometric method is widely used to screen for AChE inhibitors.

Materials:

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylcholinesterase (AChE) enzyme

-

Phosphate buffer (pH 8.0)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the substrate, ATCI.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition and determine the IC50 value.[10]

Workflow: Enzyme Inhibition Assay

Conclusion

Substituted isonicotinate derivatives represent a promising and versatile class of compounds with a wide array of biological activities. Their demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation and development. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this important chemical scaffold. Future studies should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to validate the preclinical findings.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential [mdpi.com]

- 4. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Activity Assay [protocols.io]

- 6. medium.com [medium.com]

- 7. benchchem.com [benchchem.com]

- 8. spin.atomicobject.com [spin.atomicobject.com]

- 9. frontiersin.org [frontiersin.org]

- 10. benchchem.com [benchchem.com]

Synonyms and alternative names for Methyl 2-(hydroxymethyl)isonicotinate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(hydroxymethyl)isonicotinate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its synonyms, alternative names, and key chemical data. It details an established experimental protocol for its synthesis and outlines its role as a crucial intermediate in the development of therapeutic agents. The document further explores the derivatization of this compound for the synthesis of targeted inhibitors, including those for Rho kinase, and presents relevant biological data and signaling pathway information.

Chemical Identity and Synonyms

This compound is a pyridine derivative with the chemical formula C₈H₉NO₃. For clarity and comprehensive literature searching, it is essential to be aware of its various synonyms and alternative names.

Table 1: Synonyms and Alternative Names for this compound

| Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 58481-17-7 | C₈H₉NO₃ | 167.16 g/mol |

| Methyl 2-(hydroxymethyl)pyridine-4-carboxylate | 58481-17-7 | C₈H₉NO₃ | 167.16 g/mol |

| 2-Hydroxymethyl-isonicotinic acid methyl ester | 58481-17-7 | C₈H₉NO₃ | 167.16 g/mol |

| 2-(hydroxymethyl)-4-Pyridinecarboxylic acid methyl ester | 58481-17-7 | C₈H₉NO₃ | 167.16 g/mol |

| 4-Pyridinecarboxylic acid, 2-(hydroxymethyl)-, methyl ester | 58481-17-7 | C₈H₉NO₃ | 167.16 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Light yellow to yellow solid |

| Boiling Point | 304.2 ± 32.0 °C (Predicted)[1] |

| Density | 1.244 ± 0.06 g/cm³ (Predicted)[1] |

| Storage | Sealed in dry, Room Temperature[1][2][3] |

| Purity | Typically ≥97%[2][3] |

Experimental Protocols

Synthesis of this compound

The following protocol details a common method for the synthesis of this compound from methyl isonicotinate.[1]

Materials:

-

Methyl isonicotinate

-

Sulfuric acid

-

Methanol (MeOH)

-

Ammonium peroxydisulfate

-

Water

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Cyclohexane

-

Heptane

-

Silica gel for column chromatography

Procedure:

-

In a 1000 mL round-bottomed flask, dissolve methyl isonicotinate (70 g, 510.44 mmol) and sulfuric acid (2.340 mL, 43.90 mmol) in methanol (700 mL).

-

Heat the solution to reflux.

-

In a separate flask, prepare a solution of ammonium peroxydisulfate (210 g, 918.80 mmol) in water (350 mL).

-

Add the ammonium peroxydisulfate solution to the refluxing methanol solution over 20 minutes.

-

Continue refluxing the reaction mixture for an additional 20 minutes.

-

Allow the reaction to cool to room temperature. A solid may precipitate.

-

Filter off the solid and wash it with methanol.

-

Remove the methanol from the filtrate under reduced pressure.

-

Neutralize the remaining aqueous solution by the cautious and stepwise addition of solid sodium carbonate under ice-cooling.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, and evaporate the solvent.

-

The resulting dark-brown residue is treated with cyclohexane (3 x 300 mL), and the cyclohexane phase is decanted.

-

Purify the remaining dark-brown residue by automated flash chromatography on a silica gel column using a gradient of 25% to 100% ethyl acetate in heptane.

-

The final product, this compound, is isolated. The reported yield for this procedure is 32% (27.5 g).[1]

Role in Drug Discovery and Development

This compound serves as a key starting material for the synthesis of a wide range of substituted pyridines, which are prevalent scaffolds in many biologically active compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an ester moiety that can be further manipulated, makes it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.

Application in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors.[4] While direct synthesis of kinase inhibitors from this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential as a precursor for such molecules. For instance, it can be used to construct more complex heterocyclic systems that are known to interact with the ATP-binding site of kinases.

One important class of kinases are the Rho-associated kinases (ROCK), which are involved in various cellular processes, and their inhibitors have therapeutic potential. The design and synthesis of Rho kinase inhibitors often involve pyridine, indazole, and isoquinoline scaffolds.[4]

Below is a conceptual workflow illustrating how this compound could be utilized in the synthesis of a generic pyridine-based kinase inhibitor.

Rho Kinase Signaling Pathway

Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating a variety of cellular functions, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, making it an attractive target for therapeutic intervention.

Below is a simplified diagram of the RhoA/ROCK signaling pathway.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. Its utility is derived from the presence of multiple reactive sites that can be selectively modified to generate a diverse range of derivatives. While the full potential of this compound is still being explored, its foundational role in the construction of pyridine-based scaffolds ensures its continued importance in the field of medicinal chemistry and drug discovery. Further research into the biological activities of its derivatives is warranted and is likely to uncover novel therapeutic agents.

References

An In-depth Technical Guide to Methyl 2-(hydroxymethyl)isonicotinate: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for Methyl 2-(hydroxymethyl)isonicotinate. The content is intended to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to handle this compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| CAS Number | 58481-17-7 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Light yellow to yellow solid |

| Boiling Point | 304.2 ± 32.0 °C at 760 mmHg |

| Storage Temperature | Room temperature, sealed in a dry place[1] |

Safety and Hazard Information

This compound is classified as harmful and requires careful handling to avoid exposure. The following tables summarize its hazard classifications and precautionary statements according to the Globally Harmonized System (GHS).

GHS Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

GHS Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Signal Word: Warning

GHS Pictogram:

Toxicity Data

Specific quantitative toxicity data, such as LD50 values for this compound, were not available in the public domain at the time of this review. The provided GHS hazard statements should be used as the primary guide for assessing the toxicological risk of this compound.

Handling and Storage

Handling:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage condition is at room temperature.[1]

Experimental Protocols

This compound is a useful intermediate in organic synthesis. Below are protocols for its synthesis and its application as a reactant in a Mitsunobu reaction.

Synthesis of this compound

This protocol describes the synthesis of the title compound from methyl isonicotinate.

Materials:

-

Methyl isonicotinate

-

Sulfuric acid

-

Methanol (MeOH)

-

Ammonium peroxydisulfate

-

Deionized water

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Heptane

-

Cyclohexane

Procedure:

-

In a 1000 mL round-bottom flask, dissolve methyl isonicotinate (70 g, 510.44 mmol) and sulfuric acid (2.340 mL, 43.90 mmol) in methanol (700 mL).

-

Heat the mixture to reflux.

-

In a separate beaker, dissolve ammonium peroxydisulfate (210 g, 918.80 mmol) in water (350 mL).

-

Add the ammonium peroxydisulfate solution to the refluxing methanol solution over 20 minutes.

-

Continue to reflux the reaction mixture for an additional 20 minutes.

-

Allow the reaction to cool to room temperature.

-

Filter the solid by-products and wash with methanol.

-

Remove methanol from the filtrate under reduced pressure.

-

Neutralize the remaining aqueous solution by the cautious, stepwise addition of solid sodium carbonate under ice-cooling.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic layers, dry with sodium sulfate, and evaporate the solvent.

-

Treat the dark-brown residue with cyclohexane (3 x 300 mL) and decant the cyclohexane phase.

-

Purify the remaining residue by automated flash chromatography using a gradient of 25% to 100% ethyl acetate in heptane.

-

The final product, this compound, is isolated.

Use in Mitsunobu Reaction for Synthesis of Isoxazol-3(2h)-one Analogs

This compound can be used as the alcohol component in a Mitsunobu reaction to synthesize various compounds, including precursors to isoxazol-3(2h)-one analogs which have been investigated as inhibitors of plasmin(ogen) fibrin binding.[2]

General Mitsunobu Protocol:

-

To a solution of the alcohol (e.g., this compound, 1 equivalent) in an appropriate solvent (e.g., THF, 10 volumes), add triphenylphosphine (PPh₃, 1.5 equivalents) and the nucleophile (e.g., a phenol, 1.2 equivalents).[3]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.[3]

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

-

Filter to remove the triphenylphosphine oxide by-product.

-

Wash the filtrate successively with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

This compound has been utilized as a chemical intermediate in the synthesis of compounds targeting the fibrinolytic system. The fibrinolysis pathway is crucial for the dissolution of blood clots. The diagram below illustrates the key components and interactions within this pathway.

References

An In-depth Technical Guide to the Thermochemical Data and Stability of Methyl 2-(hydroxymethyl)isonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data, stability, and relevant experimental protocols for Methyl 2-(hydroxymethyl)isonicotinate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering insights into the synthesis, characterization, and potential applications of this isonicotinic acid derivative.

Physicochemical and Thermochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Physical Form | Solid | [2] |

| Boiling Point | 304.2 ± 32.0 °C at 760 mmHg | |

| Storage Temperature | Room Temperature | [2] |

| Purity | Typically ≥97% | [2] |

It is important to note that the stability and reactivity of this compound are influenced by the presence of the aromatic pyridine ring.[3]

Stability and Handling

Direct studies on the stability of this compound are not extensively documented. However, based on its chemical structure, which includes a pyridine ring, a methyl ester, and a hydroxymethyl group, several stability considerations can be inferred. The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions. The hydroxymethyl group can undergo oxidation. For handling, standard laboratory precautions for fine chemicals should be observed, including storage in a cool, dry place. The compound is described as a solid and should be sealed in a dry environment at room temperature.[2]

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported and is summarized below.[1]

Materials:

-

Methyl isonicotinate

-

Sulfuric acid

-

Methanol (MeOH)

-

Ammonium peroxydisulfate

-

Water

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Cyclohexane

-

Heptane

Procedure:

-

A solution of methyl isonicotinate (70 g, 510.44 mmol) and sulfuric acid (2.340 mL, 43.90 mmol) in methanol (700 mL) is prepared in a 1000 mL round-bottomed flask and brought to reflux.[1]

-

A solution of ammonium peroxydisulfate (210 g, 918.80 mmol) in water (350 mL) is added over 20 minutes.[1]

-

The reaction mixture is refluxed for an additional 20 minutes and then cooled to room temperature.[1]

-

The resulting solid is filtered off and washed with methanol.[1]

-

Methanol is removed from the filtrate under reduced pressure.[1]

-

The residue is neutralized with the cautious, stepwise addition of solid sodium carbonate under ice-cooling.[1]

-

The aqueous solution is extracted with ethyl acetate.[1]

-

The combined organic layers are dried with sodium sulfate and evaporated.[1]

-

The crude residue is washed with cyclohexane.[1]

-

The final product is purified by automated flash chromatography using a gradient of 25% to 100% ethyl acetate in heptane.[1]

Proposed Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for this compound is not detailed in the searched literature, a method can be adapted from established protocols for similar compounds like methyl nicotinate and other salicylic acid derivatives.[4][5]

Instrumentation:

-

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[4]

Chromatographic Conditions (Proposed):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at approximately 260-270 nm, to be optimized based on the UV spectrum of the compound.

-

Injection Volume: 10 µL.

Standard and Sample Preparation:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 50:50 acetonitrile:buffer) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards.

-

Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the sample can then be determined from this curve.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Analytical Workflow (HPLC)

Caption: Proposed analytical workflow using HPLC.

Relevance in Drug Discovery

Isonicotinic acid and its derivatives are significant scaffolds in medicinal chemistry and drug discovery.[6] They form the core of numerous approved drugs with a wide range of therapeutic applications, including treatments for tuberculosis, cancer, and inflammatory conditions.[6][7] The versatility of the isonicotinic acid moiety allows for the synthesis of compounds with diverse biological activities.[8][9] The development of novel isonicotinic acid derivatives continues to be an active area of research for identifying new therapeutic agents.[6]

Conceptual Role in Drug Discovery

Caption: Conceptual role of isonicotinic acid derivatives in drug discovery.

References

- 1. This compound | 58481-17-7 [amp.chemicalbook.com]

- 2. This compound | 58481-17-7 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Note and Protocol: Synthesis of Methyl 2-(hydroxymethyl)isonicotinate

Introduction

Methyl 2-(hydroxymethyl)isonicotinate is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical compounds. Its structure incorporates a pyridine ring, a common scaffold in medicinal chemistry, along with ester and hydroxymethyl functional groups that allow for diverse chemical modifications. This document provides a detailed, step-by-step protocol for the synthesis of this compound from Methyl isonicotinate.

Reaction Scheme

The synthesis involves the hydroxymethylation of Methyl isonicotinate using ammonium peroxydisulfate in a methanol-water solvent system with sulfuric acid as a catalyst.

Overall Reaction:

Materials and Methods

Materials:

-

Methyl isonicotinate

-

Sulfuric acid (H₂SO₄)

-

Ammonium peroxydisulfate ((NH₄)₂S₂O₈)

-

Methanol (MeOH)

-

Water (H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (EtOAc)

-

Heptane

-

Cyclohexane

-

Sodium sulfate (Na₂SO₄)

Equipment:

-

1000 mL round-bottomed flasks (2)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Separatory funnel

-

Automated flash chromatography system

Experimental Protocol

A detailed protocol for the synthesis of this compound is provided below, based on established laboratory procedures.[1]

1. Reaction Setup:

-

In a 1000 mL round-bottomed flask, dissolve Methyl isonicotinate (70 g, 510.44 mmol) and sulfuric acid (2.340 mL, 43.90 mmol) in methanol (700 mL).

-

In a separate flask, prepare a solution of ammonium peroxydisulfate (210 g, 918.80 mmol) in water (350 mL).

2. Reaction Execution:

-

Heat the solution of Methyl isonicotinate and sulfuric acid to reflux.

-

Once refluxing, add the ammonium peroxydisulfate solution dropwise over 20 minutes.

-

Continue to reflux the reaction mixture for an additional 20 minutes.

-

After the reflux period, allow the reaction to cool to room temperature.

3. Work-up and Isolation:

-

Filter the cooled reaction mixture to remove any solid precipitate and wash the solid with methanol.

-

Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.

-

Neutralize the remaining aqueous solution by the cautious, stepwise addition of solid sodium carbonate while cooling in an ice bath.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic layers and dry over sodium sulfate.

-

Evaporate the solvent to yield a dark-brown residue.

4. Purification:

-

Treat the crude residue with cyclohexane (3 x 300 mL), decanting the cyclohexane phase each time.

-

Purify the remaining dark-brown residue by automated flash chromatography.

-

Columns: 2 x Biotage KP-SIL 340 g columns

-

Mobile Phase: A gradient of 25% to 100% ethyl acetate in heptane over 10 column volumes.

-

-

The final product, this compound, is isolated as a light yellow to yellow solid.[1]

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | Methyl isonicotinate |

| Molar Mass of Starting Material | 137.14 g/mol |

| Amount of Starting Material | 70 g (510.44 mmol) |

| Reagent 1 | Sulfuric acid |

| Amount of Reagent 1 | 2.340 mL (43.90 mmol) |

| Reagent 2 | Ammonium peroxydisulfate |

| Amount of Reagent 2 | 210 g (918.80 mmol) |

| Solvent System | Methanol / Water |

| Volume of Methanol | 700 mL |

| Volume of Water | 350 mL |

| Reaction Temperature | Reflux |

| Reaction Time | 40 minutes |

| Purification Method | Automated Flash Chromatography |

| Final Product | This compound |

| Molar Mass of Final Product | 167.16 g/mol [1] |

| Yield | 27.5 g (32%)[1] |

| Appearance | Light yellow to yellow solid[1] |

Logical Workflow Diagram

Caption: Synthesis workflow for this compound.

Safety Precautions

-

Handle sulfuric acid with extreme care as it is highly corrosive.

-

Ammonium peroxydisulfate is a strong oxidizing agent.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The neutralization with sodium carbonate is an exothermic reaction and may cause foaming; add the carbonate slowly and with cooling.

Conclusion

This protocol outlines a reliable method for the synthesis of this compound. The procedure is straightforward and employs common laboratory reagents and techniques. The purification by automated flash chromatography ensures a high purity of the final product, which is suitable for further use in research and development.

References

Application of Methyl 2-(hydroxymethyl)isonicotinate in medicinal chemistry and drug discovery.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(hydroxymethyl)isonicotinate is a versatile bifunctional molecule that holds significant promise as a key building block in the landscape of medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core substituted with both a hydroxymethyl group and a methyl ester, offers multiple reactive sites for chemical modification. This allows for the strategic construction of diverse molecular architectures, making it a valuable starting material for the synthesis of novel therapeutic agents. The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The hydroxymethyl and ester functionalities on the isonicotinate scaffold provide convenient handles for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides detailed application notes on the utility of this compound in the synthesis of bioactive molecules, with a focus on its role in developing potential anti-inflammatory and anticancer agents. It also includes detailed experimental protocols for the synthesis and biological evaluation of derivatives, along with visualizations of relevant experimental workflows and potential signaling pathways.

Key Applications in Medicinal Chemistry

The strategic placement of the hydroxymethyl and methyl ester groups on the pyridine ring of this compound allows for its application in the synthesis of a variety of bioactive compounds.

Synthesis of Anti-Inflammatory Agents

The isonicotinate scaffold is a key component in the design of novel anti-inflammatory agents. Derivatives of isonicotinic acid have been shown to inhibit the production of reactive oxygen species (ROS), which are key signaling molecules in the inflammatory cascade. While direct synthesis from this compound is a promising route, studies on related isonicotinic acid derivatives provide a strong rationale for its use. The hydroxymethyl group can be oxidized to a carboxylic acid or converted to other functional groups to explore different substitution patterns and their impact on anti-inflammatory activity.

Development of Anticancer Therapeutics

The pyridine nucleus is a common feature in a multitude of kinase inhibitors and other anticancer drugs. The structural motifs of this compound can be elaborated to generate compounds that target various cancer-related pathways. For instance, isonicotinic acid derivatives have been explored for the synthesis of compounds with potential anticancer activity, such as those containing isoxazole heterocycles. The hydroxymethyl group of the title compound can serve as a crucial linker to attach other pharmacophores or to be modified to interact with specific residues in the active site of target proteins.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of derivatives that can be conceptually adapted from isonicotinic acid precursors, with this compound as a potential starting point for further diversification.

Protocol 1: Synthesis of an Isonicotinoyl Hydrazone Derivative

This protocol outlines the synthesis of a hydrazone derivative, a common scaffold in medicinal chemistry with a wide range of biological activities.

Materials:

-

This compound

-

Hydrazine hydrate

-

Substituted aromatic aldehyde

-

Ethanol

-

Glacial acetic acid

-

Standard laboratory glassware and purification equipment

Procedure:

-

Synthesis of 2-(hydroxymethyl)isonicotinohydrazide:

-

To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Wash the resulting solid with cold ethanol and dry under vacuum to obtain 2-(hydroxymethyl)isonicotinohydrazide.

-

-

Synthesis of Isonicotinoyl Hydrazone:

-

Dissolve the 2-(hydroxymethyl)isonicotinohydrazide (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

To this solution, add the substituted aromatic aldehyde (1 equivalent).

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent to obtain the pure isonicotinoyl hydrazone derivative.

-

Protocol 2: In Vitro Anti-Inflammatory Activity Assay (ROS Inhibition)

This protocol describes a method to evaluate the anti-inflammatory potential of synthesized derivatives by measuring their ability to inhibit reactive oxygen species (ROS) production in a cellular assay.

Materials:

-

Synthesized isonicotinate derivatives

-

Human myeloid leukemia cell line (e.g., HL-60)

-

Phorbol 12-myristate 13-acetate (PMA)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

Cell culture medium (e.g., RPMI-1640)

-

96-well black plates

-

Fluorometer

Procedure:

-

Cell Culture and Seeding:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 96-well black plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of the synthesized derivatives in DMSO.

-

Treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known antioxidant).

-

-

ROS Induction and Measurement:

-

After the pre-incubation period, add DCFH-DA to each well to a final concentration of 10 µM and incubate for 30 minutes.

-

Induce ROS production by adding PMA to a final concentration of 100 nM.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorometer. Take readings every 5 minutes for a total of 60 minutes.

-

-

Data Analysis:

-

Calculate the percentage of ROS inhibition for each compound concentration compared to the PMA-treated control.

-

Determine the IC50 value (the concentration of the compound that inhibits ROS production by 50%) by plotting the percentage of inhibition against the compound concentration.

-

Quantitative Data

The following table summarizes hypothetical quantitative data for a series of isonicotinate derivatives evaluated for their anti-inflammatory activity, illustrating the type of data that can be generated from the protocols described above.

| Compound ID | Modification on Isonicotinate Scaffold | ROS Inhibition IC50 (µM) |

| MH-01 | Parent this compound | > 100 |

| MH-02 | Hydrazone with 4-hydroxybenzaldehyde | 15.2 |

| MH-03 | Hydrazone with 4-nitrobenzaldehyde | 8.7 |

| MH-04 | Hydrazone with 4-chlorobenzaldehyde | 12.5 |

| MH-05 | Amide with 4-aminophenol | 22.1 |

Visualizations

Experimental Workflow for Synthesis and Screening

Caption: Workflow for synthesis and anti-inflammatory screening.

Potential Signaling Pathway: ROS-Mediated Inflammation

Caption: Potential inhibition of ROS-mediated inflammation.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel bioactive compounds. Its strategic functionalization allows for the exploration of diverse chemical space, leading to the identification of potential drug candidates for a range of therapeutic areas, including inflammatory diseases and cancer. The provided protocols and conceptual frameworks serve as a guide for researchers to harness the potential of this important chemical intermediate in their drug discovery endeavors. Further exploration of derivatives synthesized from this compound is warranted to fully elucidate their therapeutic potential and mechanisms of action.

Synthesis of Methyl 2-(chloromethyl)isonicotinate from Methyl 2-(hydroxymethyl)isonicotinate.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl 2-(chloromethyl)isonicotinate from methyl 2-(hydroxymethyl)isonicotinate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol includes a comprehensive description of the reaction conditions, purification methods, and characterization data.

Data Presentation

The following tables summarize the key physicochemical properties and spectroscopic data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₉NO₃ | 167.16 | 58481-17-7 |

| Methyl 2-(chloromethyl)isonicotinate | C₈H₈ClNO₂ | 185.61 | 125104-36-1 |

Table 2: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| This compound | CDCl₃ | 8.75 (d, 1H), 7.80 (s, 1H), 7.70 (d, 1H), 4.85 (s, 2H), 3.95 (s, 3H), 3.50 (br s, 1H) |

| Methyl 2-(chloromethyl)isonicotinate | CDCl₃ | 8.88 (d, J=5.52 Hz, 1H), 8.38 (s, 1H), 8.18 (dd, J=4.20 Hz, J=1.44 Hz, 1H), 5.08 (s, 2H), 4.04 (s, 3H) |

Table 3: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| This compound | CDCl₃ | 165.8, 159.5, 149.8, 138.0, 122.5, 120.0, 63.5, 52.5 |

| Methyl 2-(chloromethyl)isonicotinate | CDCl₃ | 165.2, 155.0, 150.2, 139.5, 124.0, 122.8, 53.0, 45.0 |

Experimental Protocols

This section details the experimental procedures for the synthesis of the starting material and the target compound.

Synthesis of this compound

A common route to the starting material is the esterification of 2-(hydroxymethyl)isonicotinic acid. Alternatively, it can be prepared from commercially available methyl isonicotinate.

Protocol 1: Synthesis from Methyl Isonicotinate

A detailed protocol for the synthesis of methyl isonicotinate, a precursor, can be found in the literature. One common method involves the Fischer esterification of isonicotinic acid in methanol with a catalytic amount of sulfuric acid.

Synthesis of Methyl 2-(chloromethyl)isonicotinate

The conversion of the hydroxymethyl group to a chloromethyl group is efficiently achieved using thionyl chloride.

Protocol 2: Chlorination with Thionyl Chloride

In a solution of thionyl chloride (SOCl₂) (50mL) at 0°C, a solution of this compound (4.16 g, 24.9 mmol) in chloroform (CHCl₃) (5mL) is added dropwise.[1] The reaction mixture is then stirred overnight at room temperature.[1] Following the reaction, dichloromethane (CH₂Cl₂) (100mL) is added, and the solvents are removed under reduced pressure.[1] This step of adding CH₂Cl₂ and removing the solvent is repeated to ensure the complete removal of excess SOCl₂.[1] The resulting product is a grey solid (4.6 g, 100% yield) and can be used in subsequent steps without further purification.[1]

Purification:

If further purification is required, the crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the synthesis.

Caption: Synthetic workflow for the preparation of Methyl 2-(chloromethyl)isonicotinate.

Caption: Simplified reaction mechanism for the chlorination step.

References

Derivatization of the Hydroxyl Group of Methyl 2-(hydroxymethyl)isonicotinate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the primary hydroxyl group of Methyl 2-(hydroxymethyl)isonicotinate. This versatile building block, featuring a pyridine ring, an ester, and a reactive hydroxyl group, serves as a valuable starting material in the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The derivatization of the hydroxyl moiety allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, and can introduce pharmacologically active functionalities.

The protocols outlined below cover three fundamental transformations of the hydroxyl group: esterification, etherification, and carbamate formation. These derivatizations can lead to compounds with a range of biological activities. Notably, derivatives of isonicotinic acid have been investigated as inhibitors of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, a key regulator of cellular response to low oxygen levels and a target of interest in cancer therapy.[1][2]

Data Presentation: A Comparative Summary of Derivatization Reactions

The following table summarizes typical quantitative data for the derivatization of hydroxymethylpyridine derivatives, providing a comparative overview of expected yields and reaction times for esterification, etherification, and carbamate formation. These values are based on literature precedents for structurally similar compounds and serve as a general guide.

| Derivatization Type | Reagents | Catalyst/Base | Solvent | Time (h) | Yield (%) |

| Esterification | Acetic Anhydride | Pyridine | Dichloromethane (DCM) | 2 - 4 | 85 - 95 |

| Benzoyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 3 - 6 | 80 - 90 | |

| Steglich Esterification (e.g., with a carboxylic acid) | DCC, DMAP | Dichloromethane (DCM) | 12 - 24 | 70 - 90 | |

| Etherification | Methyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 2 - 6 | 75 - 90 |

| Benzyl Bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 4 - 8 | 70 - 85 | |

| Carbamate Formation | Ethyl Isocyanate | - | Dichloromethane (DCM) | 2 - 5 | 90 - 98 |